

Application Notes and Protocols: Co-crystallization of Allosteric Inhibitors with SHP2 Protein

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Compound of Interest

Compound Name: *Shp2-IN-19*

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Introduction

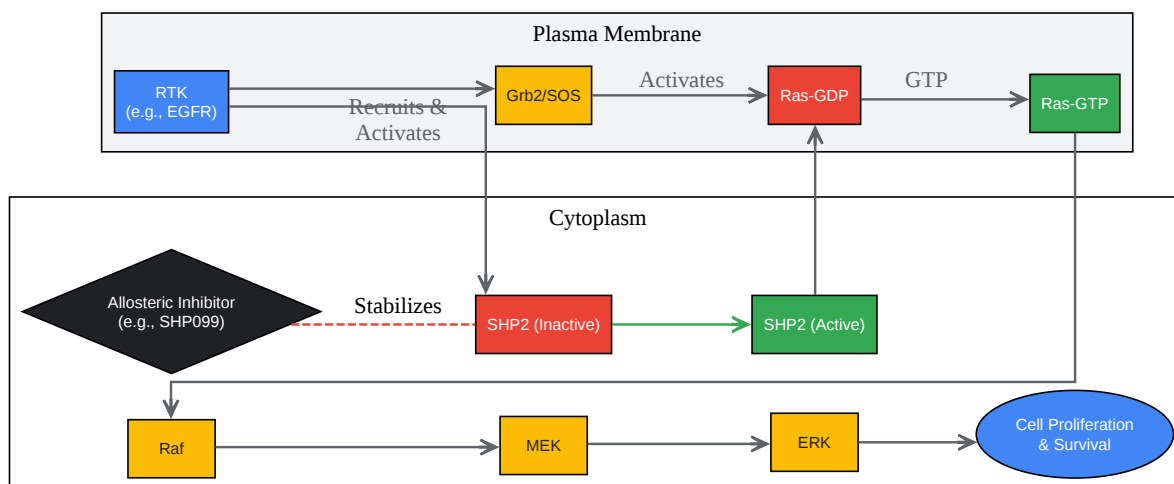
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation and differentiation.[1] SHP2 is a key component of multiple signaling pathways initiated by growth factors and cytokines.[1] Notably, it is a crucial positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] In its basal state, SHP2 is maintained in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and propagate the signal downstream.[1][2][3][5][6]

Given its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[7] The discovery of allosteric inhibitors, which bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, has opened new avenues for therapeutic intervention.[7][8][9] These inhibitors stabilize the auto-inhibited conformation of SHP2, preventing its activation.[8][9]

Structural elucidation of the SHP2-inhibitor complex through X-ray crystallography is paramount for structure-based drug design and the optimization of lead compounds. This document provides detailed protocols for the co-crystallization of an allosteric inhibitor with the SHP2 protein, using the well-characterized inhibitor SHP099 as a representative example.

SHP2 Signaling Pathway and Inhibition

SHP2 is a critical transducer of signals from RTKs to the Ras-ERK pathway. Upon ligand binding, RTKs such as EGFR become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is then recruited to these phosphorylated sites, leading to its activation. Activated SHP2 is thought to dephosphorylate specific substrates, including RasGAP recruitment sites on the EGFR (e.g., pY992), which in turn increases the population of active GTP-bound Ras, leading to the activation of the downstream RAF-MEK-ERK cascade. [1][5] Allosteric inhibitors of SHP2 lock the enzyme in its inactive state, thereby blocking this signaling cascade.



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Caption: SHP2 signaling downstream of an RTK and the mechanism of allosteric inhibition.

Quantitative Data for Representative SHP2 Allosteric Inhibitors

The following table summarizes key data for selected SHP2 allosteric inhibitors. This information is crucial for designing co-crystallization experiments and for structure-activity relationship (SAR) studies.

Inhibitor	PDB ID	Resolution (Å)	IC50 (nM)	Assay Method	Reference
SHP099	5EHR	1.70	71	Biochemical (DiFMUP substrate)	[7] [8]
PB17-026-01	7XBQ	2.20	32.4	Biochemical (DiFMUP substrate)	[9]
IACS-13909	6WU8	2.40	15.7	Not Specified	
TNO155	N/A	N/A	11	Not Specified	

Experimental Protocols

Recombinant Human SHP2 Expression and Purification

This protocol describes the expression of human SHP2 (residues 1-527) in *E. coli* and its subsequent purification.

Materials:

- pET-based expression vector containing the human PTPN11 gene (residues 1-527) with an N-terminal His-tag.
- *E. coli* BL21(DE3) competent cells.
- LB broth and agar plates with appropriate antibiotic.

- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP.
- Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 25 mM imidazole, 1 mM TCEP.
- Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 1 mM TCEP.
- Gel Filtration Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
- Ni-NTA affinity resin.
- Size-exclusion chromatography column (e.g., Superdex 200).

Procedure:

- Transform the SHP2 expression vector into E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.
- Inoculate a single colony into a starter culture and grow overnight at 37°C.
- Inoculate a large-scale culture with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
- Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
- Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with Wash Buffer until the A₂₈₀ returns to baseline.

- Elute the His-tagged SHP2 protein with Elution Buffer.
- (Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) and pass the protein solution back over the Ni-NTA column to remove the cleaved tag and protease.
- Concentrate the eluted protein and perform size-exclusion chromatography using the Gel Filtration Buffer.
- Pool the fractions containing pure SHP2, concentrate to 10-20 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C. Protein purity should be >95% as assessed by SDS-PAGE.[\[10\]](#)

Co-crystallization of SHP2 with an Allosteric Inhibitor

This protocol outlines the general steps for co-crystallizing SHP2 with a small molecule allosteric inhibitor, such as SHP099.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Purified recombinant human SHP2 protein (10-20 mg/mL in Gel Filtration Buffer).
- Allosteric inhibitor stock solution (e.g., 10-100 mM in DMSO).
- Crystallization screens (commercial or in-house).
- Crystallization plates (e.g., 96-well sitting or hanging drop plates).

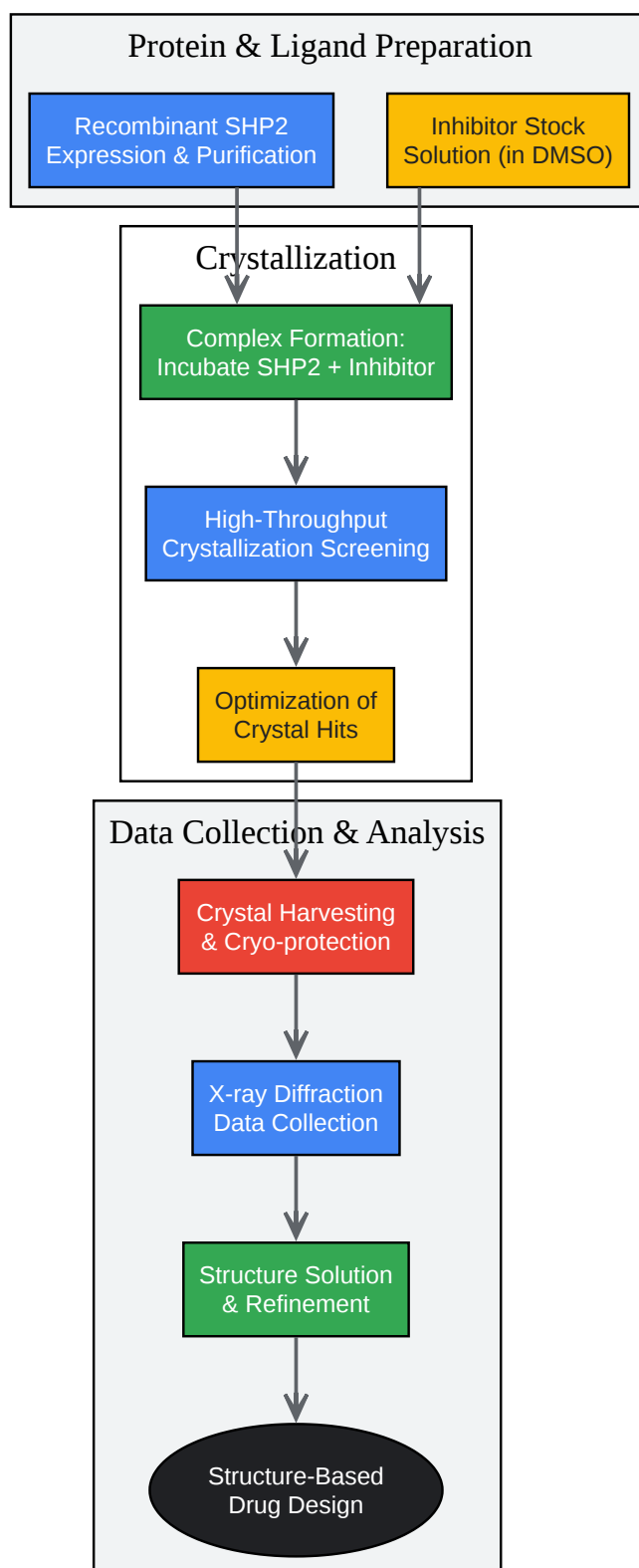
Procedure:

- Complex Formation:
 - Dilute the SHP2 protein to the desired concentration for crystallization (typically 5-15 mg/mL).
 - Prepare the SHP2-inhibitor complex by adding the inhibitor stock solution to the protein solution. A 2-5 fold molar excess of the inhibitor is recommended.[\[14\]](#)
 - Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[\[13\]](#)[\[14\]](#)
- Crystallization Screening:

- Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[11]
[12]
- Mix the SHP2-inhibitor complex solution with the reservoir solution from the crystallization screen in a 1:1 or 2:1 ratio (e.g., 1 μ L protein complex + 1 μ L reservoir solution).[11]
- Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
- Crystal Optimization:
 - Once initial crystal hits are identified, optimize the crystallization conditions by varying the pH, precipitant concentration, and additives.
 - Microseeding can be employed to improve crystal size and quality.[12]
- Crystal Harvesting and Data Collection:
 - Carefully harvest the crystals using a cryo-loop.
 - Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol).
 - Flash-cool the crystals in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.

Example Crystallization Condition for SHP2-SHP099 (PDB: 5EHR):

- Protein Concentration: 12 mg/mL
- Inhibitor Concentration: 2 mM SHP099
- Reservoir Solution: 0.1 M MES pH 6.5, 20% w/v PEG 8000
- Method: Sitting drop vapor diffusion



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Caption: Experimental workflow for SHP2-inhibitor co-crystallization.

Troubleshooting

- No Crystals:
 - Vary the protein concentration.
 - Try different crystallization screens.
 - Change the incubation temperature.
 - Consider a different protein construct or buffer conditions.
- Poor Crystal Quality:
 - Optimize the precipitant and pH conditions.
 - Use additives to improve crystal contacts.
 - Employ microseeding or cross-seeding techniques.[\[13\]](#)
- Inhibitor Not Visible in Electron Density:
 - Ensure a sufficient molar excess of the inhibitor during complex formation.
 - Verify the binding of the inhibitor using a biophysical method (e.g., thermal shift assay, SPR).
 - The inhibitor may have low solubility in the crystallization condition. Consider different solubilizing agents.

By following these detailed protocols and leveraging the provided data, researchers can successfully obtain high-resolution crystal structures of SHP2 in complex with allosteric inhibitors, thereby accelerating the development of novel therapeutics targeting this critical oncoprotein.

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